methyl 4-(2-oxoethyl)oxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-oxoethyl)oxane-4-carboxylate is a chemical compound commonly used in scientific experiments. This compound has unique physical and chemical properties, making it a valuable research tool in various fields of research and industry.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxoethyl)oxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-(2-oxoethyl)oxane-4-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(2-oxoethyl)oxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed pathways and molecular targets are not extensively documented.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(2-oxoethyl)oxane-4-carboxylate include other oxane derivatives and esters with similar functional groups. Examples include:
Uniqueness
This compound is unique due to its specific oxoethyl group, which imparts distinct reactivity and properties compared to other oxane derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
693824-78-1 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.